molecular formula C4H4F3NO2 B6157739 5-(trifluoromethyl)-1,3-oxazolidin-2-one CAS No. 98887-20-8

5-(trifluoromethyl)-1,3-oxazolidin-2-one

Cat. No.: B6157739
CAS No.: 98887-20-8
M. Wt: 155.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)-1,3-oxazolidin-2-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a trifluoromethylated amine with an appropriate carbonyl compound to form the oxazolidinone ring. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

5-(Trifluoromethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-(trifluoromethyl)-1,3-oxazolidin-2-one include:

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and binding selectivity. These properties make it a valuable compound for various applications in research and industry .

Properties

CAS No.

98887-20-8

Molecular Formula

C4H4F3NO2

Molecular Weight

155.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.